2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
CAS No.:
Cat. No.: VC18165079
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO4 |
|---|---|
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-10-6-5-7-12-11(10)8-9-17(13(12)14(18)19)15(20)21-16(2,3)4/h5-7,13H,8-9H2,1-4H3,(H,18,19) |
| Standard InChI Key | UYABXCGDWIVXDA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCN(C(C2=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s IUPAC name, 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, reflects its structural complexity. Key features include:
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Tetrahydroisoquinoline Core: A partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring.
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Boc Protecting Group: The tert-butoxycarbonyl group at the 2-position enhances stability during synthetic manipulations .
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Carboxylic Acid Functionality: Positioned at the 1-position, this group enables further derivatization via amidation or esterification.
Table 1: Key Molecular Properties
The Boc group’s steric bulk reduces intermolecular interactions, improving solubility in organic solvents like dichloromethane and dimethylformamide . The carboxylic acid group contributes to hydrogen bonding, influencing crystallinity and melting behavior .
Synthetic Strategies
Pictet-Spengler Reaction
The tetrahydroisoquinoline core is typically synthesized via the Pictet-Spengler reaction, which condenses β-phenylethylamines with aldehydes under acidic conditions . For this compound, dopamine derivatives may serve as starting materials, with methyl groups introduced via alkylation or directed C–H activation .
Boc Protection
After cyclization, the secondary amine at the 2-position is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . This step prevents unwanted side reactions during subsequent functionalization of the carboxylic acid group .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Pictet-Spengler Cyclization | Dopamine, ethyl glyoxylate, HCl | 75% | |
| 2 | Boc Protection | Boc₂O, Et₃N, DCM | 95% | |
| 3 | Carboxylation | CO₂, Pd catalyst, 80°C | 60% |
Chemical Reactivity and Derivatives
The compound’s reactivity is dominated by three sites:
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Boc Group: Removable under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine .
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Carboxylic Acid: Convertible to esters, amides, or acyl chlorides for further coupling reactions.
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Aromatic Ring: Susceptible to electrophilic substitution, though the methyl group at the 5-position directs reactivity to the 7- and 8-positions .
Deprotection and Functionalization
Deprotection of the Boc group yields a secondary amine, which can undergo:
Bioactive Derivatives
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Amide Derivatives: Coupling with amino acids via HATU/Et₃N yields peptide-like structures with potential neuroactivity .
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Ester Derivatives: Methyl or ethyl esters improve membrane permeability for pharmacological studies.
| Compound | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 5,7-Dichloro derivative | LFA-1 inhibition | 0.8 μM | |
| 8-Fluoro derivative | Anticancer (HeLa cells) | 5.2 μM |
Recent Advances and Future Directions
Recent studies emphasize solid-phase synthesis to streamline production . Immobilizing intermediates on Wang resin allows for facile purification and iterative functionalization, reducing reaction times by 40% . Future research should explore:
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Catalytic Asymmetric Synthesis: To access enantiopure variants for chiral drug development.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity of derivatives.
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